
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate: is a chemical compound with the molecular formula C11H13Cl3N2O2 and a molecular weight of 311.592 . This compound is characterized by the presence of an ethyl ester group, an amino group, and three chlorine atoms attached to a benzyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate typically involves the reaction of 6-amino-2,3,4-trichlorobenzylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl (6-Amino-2,3,4-trichlorophenyl)acetate
- Ethyl (6-Amino-2,3,4-trichlorobenzyl)acetate
- Ethyl (6-Amino-2,3,4-trichlorophenyl)glycinate
Uniqueness: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the benzyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
2187431-31-6 |
|---|---|
Molekularformel |
C11H13Cl3N2O2 |
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
ethyl 2-[(6-amino-2,3,4-trichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H13Cl3N2O2/c1-2-18-9(17)5-16-4-6-8(15)3-7(12)11(14)10(6)13/h3,16H,2,4-5,15H2,1H3 |
InChI-Schlüssel |
ANHDWKJWDRHXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=C(C(=C(C=C1N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



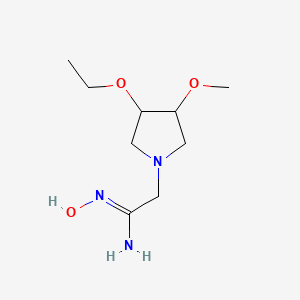
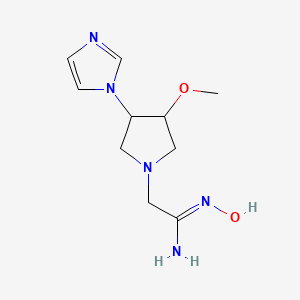
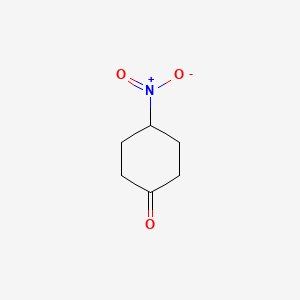
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)





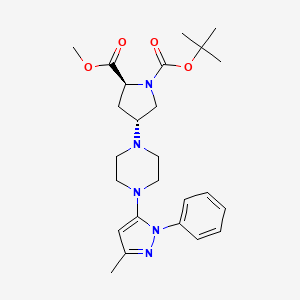
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)
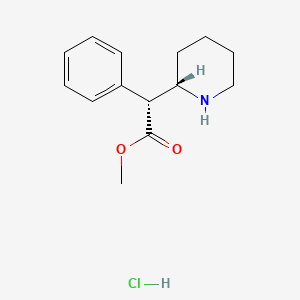
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
